![molecular formula C9H7BrN2O B2720140 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 296265-20-8](/img/structure/B2720140.png)

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

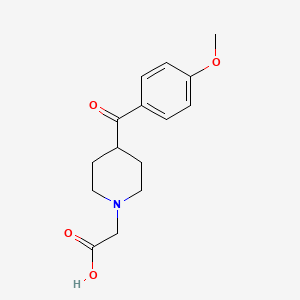

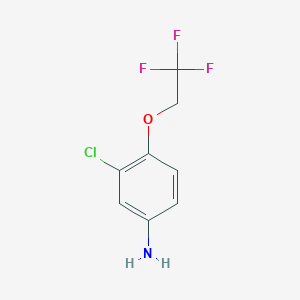

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound with the CAS Number: 296265-20-8 . It has a molecular weight of 239.07 . The compound is solid in its physical form . The IUPAC name for this compound is 1-(6-bromo-1H-benzimidazol-2-yl)ethanone .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives .Molecular Structure Analysis

The molecular structure of 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone consists of a benzimidazole ring attached to a carbonyl group with a bromine atom on the 6th position of the benzimidazole ring . The InChI code for this compound is 1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone are not available, imidazole and its derivatives are known to participate in a broad range of chemical reactions .Physical And Chemical Properties Analysis

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Chemical Synthesis

This compound is used in the synthesis of various other chemical compounds . It’s a key ingredient in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Drug Development

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

Antibacterial Applications

Imidazole derivatives show antibacterial activities . This makes “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” a potential candidate for the development of new antibacterial drugs .

Antitumor Applications

Imidazole derivatives have also been reported to exhibit antitumor activities . This suggests that “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” could be used in cancer research and treatment .

Antidiabetic Applications

Imidazole derivatives are known to have antidiabetic properties . Therefore, “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” could potentially be used in the development of antidiabetic drugs .

Anti-inflammatory Applications

Imidazole derivatives are known for their anti-inflammatory properties . This suggests that “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” could be used in the treatment of inflammatory diseases .

Antiviral Applications

Imidazole derivatives have been reported to have antiviral properties . This suggests that “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” could be used in the development of antiviral drugs .

Antioxidant Applications

Imidazole derivatives are known for their antioxidant properties . This suggests that “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” could be used in the development of antioxidant drugs .

Safety and Hazards

properties

IUPAC Name |

1-(6-bromo-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZBVWWAKOKDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)

![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)

![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2720079.png)